tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 2306270-70-0) is a bicyclic heterocyclic compound with a fused imidazo-pyridine core. Its molecular formula is C₁₂H₁₉N₃O₂, and it has a molecular weight of 237.30 g/mol. The compound is characterized by a tert-butyl carbamate group at the 5-position and a methyl substituent at the 2-position of the imidazole ring. It is typically stored under dry conditions at 2–8°C to ensure stability, reflecting its sensitivity to moisture and temperature fluctuations . This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive heterocycles, making it a valuable intermediate for synthesizing pharmacologically active molecules.
Properties
IUPAC Name |
tert-butyl 2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-13-9-5-6-15(7-10(9)14-8)11(16)17-12(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWVNZDPPFVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Construction
- Starting from appropriate pyridine derivatives, the imidazo ring is formed by reaction with nitrogen-containing reagents such as hydrazine or substituted hydrazines under controlled conditions.
- For example, hydrazine hydrate in ethanol at room temperature (around 20°C) for 12 hours can be used to convert keto or oxo precursors into the imidazo ring system with high yield (up to 95%).
Methylation at the 2-Position
- Methylation is typically achieved by deprotonation of the intermediate with a strong base such as sodium hydride (NaH) at low temperature (0°C), followed by the addition of methyl iodide (MeI) as the methylating agent.
- This step is performed in an aprotic solvent like tetrahydrofuran (THF), with stirring at 0°C for several hours to ensure complete methylation.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester is introduced by esterification of the corresponding carboxylic acid or by using tert-butyl protecting groups during the synthesis.
- Acid chloride intermediates can be reacted with tert-butanol or tert-butyl alcohol derivatives in the presence of bases such as triethylamine (Et3N) to form the tert-butyl ester.
- For example, treatment of the intermediate with tert-butyl chloroformate or tert-butyl carbonyl chloride under mild conditions leads to the formation of the tert-butyl ester functionality.
Purification and Isolation
- The crude products are typically purified by column chromatography on silica gel or preparative high-performance liquid chromatography (prep-HPLC).
- Further purification may involve supercritical fluid chromatography (SFC) to achieve high purity.
- The final compound is isolated as a solid, often characterized by NMR and LCMS to confirm structure and purity.
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate in EtOH, 20°C, 12 h | 95 | High yield ring formation |
| 2 | Methylation | NaH, MeI, THF, 0°C, 3-5 h | Crude used | Methylation at 2-position |
| 3 | Esterification | tert-Butyl chloroformate, Et3N, DCM, 0-20°C | 75-85 | tert-Butyl ester introduction |
| 4 | Purification | Column chromatography, prep-HPLC, SFC | - | Ensures high purity |
- The use of sodium hydride as a base for methylation is critical to avoid side reactions and ensure selective methylation at the 2-position.
- Reaction temperatures are carefully controlled to prevent decomposition of sensitive intermediates.
- The choice of solvent (THF for methylation, DCM for esterification) is based on solubility and reaction kinetics considerations.
- Purification techniques such as prep-HPLC and SFC are essential for isolating the compound in a form suitable for pharmaceutical applications.
- Literature patents (e.g., WO2013/71697 A1) provide detailed synthetic routes and conditions that have been optimized for scale-up and reproducibility.
The preparation of tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves a multi-step synthetic approach focusing on ring cyclization, selective methylation, and tert-butyl ester formation. The methods rely on well-established organic synthesis techniques, including hydrazine-mediated cyclization, base-promoted methylation, and esterification with tert-butyl reagents. Careful control of reaction conditions and purification steps ensures high yield and purity, making these methods suitable for research and potential pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It has been investigated for its activity as a GABA A receptor agonist, which could make it useful in the development of anxiolytic and sedative drugs .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. As a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission in the central nervous system . This action can result in sedative and anxiolytic effects. Additionally, the compound may interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl-protected bicyclic heterocycles. Below, we compare its structural and functional attributes with analogs reported in the literature.
Key Structural Variations
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents/Modifications | Heterocycle Core |
|---|---|---|---|---|---|
| tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (Target Compound) | 2306270-70-0 | C₁₂H₁₉N₃O₂ | 237.30 | 2-methyl, 5-tert-butyl carbamate | Imidazo[4,5-c]pyridine |
| tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate | 1253654-37-3 | C₁₁H₁₅BrN₂O₂S | 331.22 | 2-bromo, thiazolo ring | Thiazolo[4,5-c]pyridine |
| tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate | 1250997-79-5 | C₁₂H₁₉N₃O₃ | 253.30 | 4-hydroxymethyl, 5-tert-butyl carbamate | Imidazo[4,5-c]pyridine |
| tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate | Discontinued | C₁₂H₁₆F₃N₃O₂ | 291.27 | 2-trifluoromethyl | Imidazo[4,5-c]pyridine |
| tert-Butyl 6-methyl-3-(2-nitrophenyl)-4-oxo-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate | - | C₁₈H₂₁N₃O₅ | 359.38 | 6-methyl, 3-(2-nitrophenyl), 4-oxo, isoxazolo ring | Isoxazolo[4,5-c]pyridine |
Functional and Reactivity Differences
Electrophilic Substitution Potential: The 2-bromo-thiazolo analog (CAS 1253654-37-3) is primed for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom, unlike the methyl-substituted target compound, which lacks such reactivity .
Hydrogen-Bonding Capacity :
- The 4-hydroxymethyl analog (CAS 1250997-79-5) has a polar functional group, improving aqueous solubility and enabling hydrogen bonding, which is absent in the target compound .
Thermal and Chemical Stability :
- The tert-butyl carbamate group in all analogs provides steric protection, but the trifluoromethyl variant’s higher molecular weight (291.27 g/mol) may reduce volatility compared to the target compound (237.30 g/mol) .
Biological Activity
tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 2306270-70-0) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 237.30 g/mol. It features a bicyclic structure typical of imidazo compounds, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the imidazo family often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have reported that imidazo compounds can inhibit the growth of various bacterial strains. For instance, derivatives similar to tert-butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound's structural analogs have been investigated for their potential in cancer therapy. A study highlighted that certain imidazo derivatives selectively inhibit tumor cell growth while sparing normal cells, suggesting a mechanism that could be exploited for targeted cancer therapies .
- Cytotoxicity : Evaluations of cytotoxic effects in various cell lines indicate that certain concentrations of these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A comparative analysis revealed that some imidazo derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin. Molecular docking studies suggested similar binding modes to target proteins involved in bacterial resistance mechanisms .
- Cancer Cell Studies : In vitro assessments showed that certain derivatives exhibited significant growth inhibition against hepatocellular carcinoma cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM. These findings point towards a selective targeting mechanism that could minimize side effects in therapeutic applications .
- Mechanistic Insights : Further investigations into the signaling pathways affected by these compounds revealed alterations in key phosphoproteins associated with cell survival and proliferation, indicating potential targets for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
